molecular formula C17H21NO4 B2493081 Methyl 4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-1-benzofuran-6-carboxylate CAS No. 2418643-87-3

Methyl 4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-1-benzofuran-6-carboxylate

Cat. No.: B2493081
CAS No.: 2418643-87-3
M. Wt: 303.358
InChI Key: TVUJRYLICGLZLU-UHFFFAOYSA-N
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Description

The compound contains an aziridine group, which is a three-membered ring containing two carbon atoms and one nitrogen atom . Aziridines are known for their high reactivity due to the strain of the three-membered ring . The compound also contains a benzofuran group, which is a fused ring system consisting of a benzene ring and a furan ring .


Molecular Structure Analysis

The aziridine ring in the compound is likely to impart a degree of strain to the molecule, making it highly reactive . The benzofuran group is aromatic and may contribute to the overall stability of the molecule .


Chemical Reactions Analysis

Aziridines are known to undergo ring-opening reactions, particularly with nucleophiles . This could potentially be a key reaction for this compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific substituents present in the molecule. Generally, aziridines are polar due to the presence of a nitrogen atom, and benzofurans are relatively nonpolar due to their aromaticity .

Safety and Hazards

Aziridines are generally considered to be hazardous due to their high reactivity and potential for causing DNA damage . Proper safety measures should be taken when handling this compound.

Future Directions

The study of aziridines and benzofurans continues to be an active area of research due to their potential applications in medicinal chemistry . Future work could involve exploring the biological activity of this compound and developing safer and more efficient methods for its synthesis.

Properties

IUPAC Name

methyl 4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-1-benzofuran-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-11(2)8-18-9-13(18)10-22-16-7-12(17(19)20-3)6-15-14(16)4-5-21-15/h4-7,11,13H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUJRYLICGLZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC1COC2=CC(=CC3=C2C=CO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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